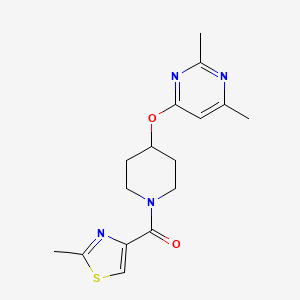
N-(1-(1-(4-フルオロフェニル)-1H-1,2,3-トリアゾール-4-カルボニル)ピペリジン-4-イル)-3,4-ジメチルベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is a fascinating compound with multifaceted applications in various scientific fields. This compound is noteworthy for its intricate structure and versatile reactivity, making it a subject of significant interest in chemistry and related disciplines.
科学的研究の応用
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide finds applications in multiple scientific domains:
Chemistry: Used as a building block in the synthesis of complex molecules, especially in medicinal chemistry.
Biology: Studied for its potential biological activities, including binding to specific proteins or receptors.
Medicine: Explored for its therapeutic potential in the treatment of neurological disorders due to its interaction with central nervous system receptors.
作用機序
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For example, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
Biochemical Pathways
The affected pathways would also depend on the specific targets of the compound. For instance, some piperidine derivatives have been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Piperidine is a common structural motif in many drugs, suggesting that it may have favorable ADME properties .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, some piperidine derivatives have been found to inhibit the growth of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide can be achieved through multi-step organic synthesis. Typically, the process involves:
Formation of the triazole ring: Using click chemistry, a 4-fluorophenyl azide is reacted with an alkyne to form the 1H-1,2,3-triazole ring.
Coupling reactions: The triazole compound is coupled with piperidin-4-yl using a carbonylation reaction to introduce the carbonyl group.
Final amidation step: The resulting intermediate is then reacted with 3,4-dimethylbenzoyl chloride to form the final product.
Industrial Production Methods: For industrial-scale production, flow chemistry methods can be utilized to enhance reaction efficiency and scalability. These methods allow for continuous production, improving yield and reducing reaction times compared to traditional batch processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohol derivatives.
Substitution: The presence of the fluorophenyl group makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve nucleophiles like amines or thiols in polar solvents under mild heating.
Major Products:
Oxidized derivatives: Various oxidized forms at the piperidine ring or triazole moiety.
Reduced alcohol derivatives: Alcohols formed from reduction of the carbonyl group.
Substituted triazole derivatives: Products formed from nucleophilic substitution reactions.
類似化合物との比較
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide stands out due to its unique combination of fluorophenyl, triazole, and piperidinyl groups. Similar compounds include:
N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-benzamide: Lacks the fluorine and methyl groups, affecting its reactivity and binding properties.
N-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide: The chlorine atom introduces different electronic effects compared to fluorine, altering its chemical behavior.
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)morpholin-4-yl)-3,4-dimethylbenzamide: The morpholine ring changes the compound’s structural dynamics and interactions.
Conclusion
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3,4-dimethylbenzamide is a compound with rich chemistry and diverse applications. Its unique structure allows for a broad range of reactivity and interactions, making it a valuable molecule in scientific research and industry.
特性
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-15-3-4-17(13-16(15)2)22(30)25-19-9-11-28(12-10-19)23(31)21-14-29(27-26-21)20-7-5-18(24)6-8-20/h3-8,13-14,19H,9-12H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNSULDZUFCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,4-Dichlorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2557338.png)


![N-(4-methylthiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557344.png)
![N-methyl-1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-[(pyridin-4-yl)methyl]azetidin-3-amine](/img/structure/B2557347.png)

![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride](/img/structure/B2557349.png)
![2-[(Pentachlorophenyl)thio]acetohydrazide](/img/structure/B2557351.png)
![6-Fluoro-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B2557352.png)
![1-(4-chlorophenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2557354.png)

![ethyl 2-({5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2557356.png)

